Synthetic Utility: Direct Comparison as a Building Block in a Specific Patented Process
The primary value proposition of N-Cyclopentyl-5-fluoro-2-nitroaniline is its validated role as a direct intermediate in a published and patented synthetic route for antiviral compounds. The compound (III) is prepared from 2,4-difluoronitrobenzene and cyclopentylamine and is subsequently used in multiple further steps to yield complex benzimidazole derivatives [1]. In contrast, the simpler core compound, 5-fluoro-2-nitroaniline, cannot be directly substituted as it lacks the essential N-cyclopentyl functionality required for the subsequent condensation and cyclization steps in this specific patent family [2].
| Evidence Dimension | Applicability in patented synthesis |
|---|---|
| Target Compound Data | Integral intermediate (III) in the synthesis of antiviral benzimidazoles [1] |
| Comparator Or Baseline | 5-Fluoro-2-nitroaniline (CAS 2369-11-1), a core fluorinated aniline building block |
| Quantified Difference | Functionality: N-Cyclopentyl derivative contains the specific substitution pattern required for the patented route; 5-fluoro-2-nitroaniline does not [2] |
| Conditions | Synthetic pathway context per patent EP0906097 / WO9746237 |
Why This Matters
Procurement of this specific compound ensures fidelity to a published, scalable synthetic route for generating valuable chemical matter; substitution with a simpler analog would derail the entire process and invalidate intellectual property.
- [1] Drug Synthesis Database. Synthesis Route for N-cyclopentyl-N-(5-fluoro-2-nitrophenyl)amine. Treatment of 2,4-difluoronitrobenzene with cyclopentylamine. View Source
- [2] Jungheim, L.N.; Shepherd, T.A.; Spitzer, W.A.; Tebbe, M.J. (Eli Lilly and Company). Anti-viral compounds. European Patent EP0906097, World Patent WO9746237. View Source
